![molecular formula C24H27N5O2S B2762951 1-(6-(2-甲氧基苯基)吡嗪-3-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)哌啶-4-甲酰胺 CAS No. 1251561-56-4](/img/structure/B2762951.png)
1-(6-(2-甲氧基苯基)吡嗪-3-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和治疗潜力
-
杂环化合物的开发:研究重点关注衍生自维斯那金酮和壳尼酮的新型化合物的合成,突出了它们作为 COX-1/COX-2 抑制剂的潜力,具有显着的镇痛和抗炎活性。这项研究强调了此类化合物在治疗炎症和疼痛方面的治疗潜力 (Abu‐Hashem 等,2020)。
-
抗菌活性:研究表明,吡啶衍生物的制备显示出对多种细菌和真菌的可变且适度的抗菌活性,表明这些化合物在开发新抗菌剂中的潜在应用 (Patel 等,2011)。
-
镇痛和抗帕金森活性:取代的吡啶衍生物的合成与良好的镇痛和抗帕金森活性有关,与标准药物相当,表明它们可用于疼痛管理和帕金森病治疗 (Amr 等,2008)。
-
对癌细胞的细胞毒性:合成新的吡唑和吡唑并[1,5-a]嘧啶衍生物,并筛选其对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,突出了癌症治疗的潜力 (Hassan 等,2014)。
-
抑制结核分枝杆菌:噻唑-氨基哌啶杂合类似物被设计并合成,作为新型结核分枝杆菌 GyrB 抑制剂,代表了对抗结核病的一种有前途的方法 (Jeankumar 等,2013)。
作用机制
Mode of Action
It is believed to interact with its targets in a way that induces changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of cellular biochemistry, it is likely that this compound influences multiple pathways, either directly or indirectly .
Pharmacokinetics
It is known that the compound can be orally administered with broad biodistribution , suggesting it has good bioavailability.
Result of Action
It is known that the compound can induce changes in cellular function
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
属性
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-20-8-4-2-6-17(20)18-10-11-22(28-27-18)29-14-12-16(13-15-29)23(30)26-24-25-19-7-3-5-9-21(19)32-24/h2,4,6,8,10-11,16H,3,5,7,9,12-15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCLURIOEKGRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。